molecular formula C13H14N2O4 B11483336 3-(2-aminoethyl)-2-methyl-1H-indole-4,6-dicarboxylic acid

3-(2-aminoethyl)-2-methyl-1H-indole-4,6-dicarboxylic acid

Cat. No.: B11483336
M. Wt: 262.26 g/mol
InChI Key: QYTDJNPIPVCDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-aminoethyl)-2-methyl-1H-indole-4,6-dicarboxylic acid is a complex organic compound that belongs to the indole family. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine . The indole nucleus is a common structural motif in many natural products and pharmaceuticals, making it a significant area of study.

Chemical Reactions Analysis

3-(2-aminoethyl)-2-methyl-1H-indole-4,6-dicarboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

3-(2-aminoethyl)-2-methyl-1H-indole-4,6-dicarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-aminoethyl)-2-methyl-1H-indole-4,6-dicarboxylic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s indole ring can engage in π-π interactions with aromatic residues in proteins, while the aminoethyl group can form hydrogen bonds with polar residues . These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 3-(2-aminoethyl)-2-methyl-1H-indole-4,6-dicarboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives.

Properties

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

3-(2-aminoethyl)-2-methyl-1H-indole-4,6-dicarboxylic acid

InChI

InChI=1S/C13H14N2O4/c1-6-8(2-3-14)11-9(13(18)19)4-7(12(16)17)5-10(11)15-6/h4-5,15H,2-3,14H2,1H3,(H,16,17)(H,18,19)

InChI Key

QYTDJNPIPVCDBW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C(C=C2N1)C(=O)O)C(=O)O)CCN

Origin of Product

United States

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